molecular formula C15H22ClNO2 B14450710 2-Chloro-N-(2,6-diethylphenyl)-N-(1-methoxyethyl)acetamide CAS No. 78180-25-3

2-Chloro-N-(2,6-diethylphenyl)-N-(1-methoxyethyl)acetamide

Katalognummer: B14450710
CAS-Nummer: 78180-25-3
Molekulargewicht: 283.79 g/mol
InChI-Schlüssel: QXQMSBVXXJDPRU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-N-(2,6-diethylphenyl)-N-(1-methoxyethyl)acetamide is a synthetic organic compound. It belongs to the class of acetamides, which are derivatives of acetic acid. This compound is characterized by the presence of a chloro group, diethylphenyl group, and a methoxyethyl group attached to the acetamide backbone.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2,6-diethylphenyl)-N-(1-methoxyethyl)acetamide typically involves the reaction of 2,6-diethylphenylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions would be essential to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-N-(2,6-diethylphenyl)-N-(1-methoxyethyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of substituted acetamides.

    Oxidation: Formation of N-oxides or other oxidized derivatives.

    Reduction: Formation of amines or other reduced products.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or analgesic effects.

    Industry: Used in the production of agrochemicals, pharmaceuticals, or specialty chemicals.

Wirkmechanismus

The mechanism of action of 2-Chloro-N-(2,6-diethylphenyl)-N-(1-methoxyethyl)acetamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Chloro-N-(2,6-diethylphenyl)acetamide: Lacks the methoxyethyl group.

    N-(2,6-Diethylphenyl)-N-(1-methoxyethyl)acetamide: Lacks the chloro group.

    2-Chloro-N-(2,6-diethylphenyl)-N-methylacetamide: Has a methyl group instead of a methoxyethyl group.

Uniqueness

2-Chloro-N-(2,6-diethylphenyl)-N-(1-methoxyethyl)acetamide is unique due to the presence of both the chloro and methoxyethyl groups, which may confer specific chemical reactivity and biological activity not seen in similar compounds.

Eigenschaften

CAS-Nummer

78180-25-3

Molekularformel

C15H22ClNO2

Molekulargewicht

283.79 g/mol

IUPAC-Name

2-chloro-N-(2,6-diethylphenyl)-N-(1-methoxyethyl)acetamide

InChI

InChI=1S/C15H22ClNO2/c1-5-12-8-7-9-13(6-2)15(12)17(11(3)19-4)14(18)10-16/h7-9,11H,5-6,10H2,1-4H3

InChI-Schlüssel

QXQMSBVXXJDPRU-UHFFFAOYSA-N

Kanonische SMILES

CCC1=C(C(=CC=C1)CC)N(C(C)OC)C(=O)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.